
1,1,3,3-Tetrafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated butane derivative, characterized by the presence of four fluorine atoms attached to the carbon chain
Métodos De Preparación
1,1,3,3-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane derivatives. For instance, the reaction of 1,1,3,3-tetrachlorobutane with hydrogen fluoride (HF) under controlled conditions can yield this compound. The reaction typically requires a catalyst, such as antimony pentachloride, and is conducted at elevated temperatures and pressures to ensure complete fluorination .
Análisis De Reacciones Químicas
1,1,3,3-Tetrafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Dehydrohalogenation: This reaction involves the removal of hydrogen fluoride (HF) to form unsaturated fluorinated compounds.
Common reagents used in these reactions include hydrogen fluoride, catalysts like antimony pentachloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrafluorobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology and Medicine: The compound’s fluorinated nature makes it useful in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The mechanism by which 1,1,3,3-tetrafluorobutane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. For instance, in dehydrohalogenation reactions, the presence of fluorine atoms can stabilize the transition state, facilitating the removal of hydrogen fluoride .
Comparación Con Compuestos Similares
1,1,3,3-Tetrafluorobutane can be compared with other fluorinated butanes, such as 1,1,1,3-tetrafluorobutane and 1,2,2,3-tetrafluorobutane. These compounds share similar structures but differ in the position and number of fluorine atoms. The unique arrangement of fluorine atoms in this compound can result in distinct chemical properties and reactivity .
Similar Compounds
- 1,1,1,3-Tetrafluorobutane
- 1,2,2,3-Tetrafluorobutane
- 2,2,3,3-Tetrafluorobutane
Propiedades
Número CAS |
625-09-2 |
|---|---|
Fórmula molecular |
C4H6F4 |
Peso molecular |
130.08 g/mol |
Nombre IUPAC |
1,1,3,3-tetrafluorobutane |
InChI |
InChI=1S/C4H6F4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3 |
Clave InChI |
GILFNDOWDFBFIH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

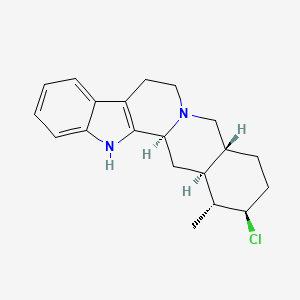
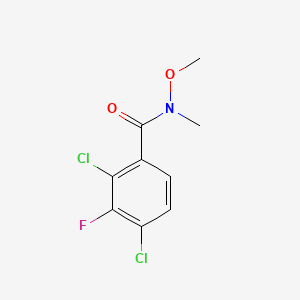
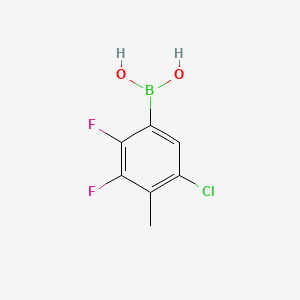
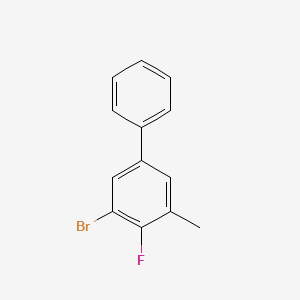



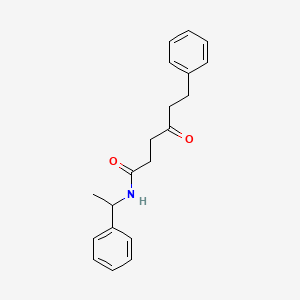
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)

